(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an amino group and a methoxyethyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methoxyethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Yield: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution could produce various N-substituted cyclohexanols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the creation of new materials with specific properties.
Chemical Manufacturing: Use as a building block in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These may include:
Enzyme Binding: The compound may bind to enzymes, inhibiting their activity.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1S,2S)-2-(2-methoxyethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-7-6-10-8-4-2-3-5-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
PYYBPVQMJOOWNO-IUCAKERBSA-N |
Isomeric SMILES |
COCCN[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
COCCNC1CCCCC1O |
Origin of Product |
United States |
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